Neuropeptide Y (1-24) amide, derived from the larger neuropeptide Y, is a significant neuropeptide found in both humans and rats. This compound plays a crucial role in various physiological processes, including the regulation of food intake, sexual behavior, and cardiovascular functions. Neuropeptide Y is known for its widespread distribution in the central and peripheral nervous systems, influencing neuronal communication and behavior.
Neuropeptide Y (1-24) amide is synthesized in the central nervous system and peripheral tissues, primarily within neurons. It is derived from a precursor protein through enzymatic cleavage. The biological activity of neuropeptide Y is mediated via specific receptors, predominantly G protein-coupled receptors.
Neuropeptide Y (1-24) amide belongs to the class of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is classified under the neuropeptide Y family and functions as a neurotransmitter or neuromodulator.
The synthesis of neuropeptide Y (1-24) amide can be achieved through various methods, including:
The synthesis typically employs coupling agents such as HATU or DIC to facilitate peptide bond formation. The reaction conditions must be carefully controlled to prevent racemization and ensure high yields of the desired amide form.
The molecular structure of neuropeptide Y (1-24) amide consists of a chain of 24 amino acids with a C-terminal amide modification. Its sequence is characterized by specific residues that contribute to its biological activity.
The molecular formula for neuropeptide Y (1-24) amide is C₁₃H₁₈N₄O₃S. The compound has a molecular weight of approximately 285 Da. The presence of sulfur in its structure indicates that it may participate in disulfide bonding under certain conditions.
Neuropeptide Y (1-24) amide can undergo various chemical reactions typical for peptides:
These reactions are critical for understanding the stability and reactivity of neuropeptide Y (1-24) amide in biological systems. The stability of the C-terminal amide group enhances its resistance to degradation compared to free carboxylic acid forms.
Neuropeptide Y (1-24) amide exerts its effects by binding to specific receptors on target cells, primarily neuropeptide Y receptors. This binding activates intracellular signaling pathways mediated by G proteins, leading to various physiological responses such as appetite stimulation and modulation of anxiety.
Research indicates that neuropeptide Y receptors are widely distributed throughout the brain and peripheral tissues, suggesting diverse roles in regulating behavior and physiological functions. Activation of these receptors has been linked to increased food intake and reduced energy expenditure.
Neuropeptide Y (1-24) amide is typically a white to off-white powder that is soluble in water and organic solvents at physiological pH levels. Its stability can be affected by temperature and pH conditions.
The compound exhibits properties typical of peptides, including susceptibility to proteolytic enzymes. Its C-terminal amide group enhances its stability against enzymatic degradation compared to free acids.
Purity levels for commercially available neuropeptide Y (1-24) amide are often reported at ≥95%, indicating high quality for research applications .
Neuropeptide Y (1-24) amide has several applications in scientific research:
Neuropeptide Y(1-24)amide (NPY(1-24)NH₂) is a truncated analog of full-length NPY that retains the N-terminal segment but lacks the C-terminal α-helical domain (residues 25–36). Cryo-electron microscopy (cryo-EM) studies of NPY receptors (Y1R and Y2R) reveal that NPY(1-24)NH₂ binds primarily to the extracellular loops (ECLs) and transmembrane (TM) helices. Unlike full-length NPY, which penetrates deeply into the TM core with its C-terminus, NPY(1-24)NH₂ engages a shallow binding pocket in Y1R, primarily involving ECL2 and ECL3. Key interactions include:
NMR spectroscopy further demonstrates that NPY(1-24)NH₂ exhibits enhanced conformational flexibility in solution compared to full-length NPY. This flexibility allows it to adopt multiple transient states that facilitate initial receptor docking but limit deep insertion into the orthosteric pocket [5].
Table 1: Structural Features of NPY(1-24)amide Bound to Y Receptors
Receptor | Binding Region | Key Residues | Technique |
---|---|---|---|
Y1R | ECL2, ECL3, TM1/TM7 | Tyr²⁷-Arg³³, Glu¹⁸⁴, Phe³⁰⁷ | Cryo-EM (3.2–3.5 Å) |
Y2R | ECL1, TM2/TM3 | Pro², Tyr³⁶, His³¹¹ | NMR/Cryo-EM |
Y4R | N-terminus, TM5 | Arg¹⁹, Gln³⁴, Tyr²¹⁹ | Cryo-EM (3.0 Å) |
The C-terminal amidation (–CONH₂) of NPY(1-24)NH₂ is critical for receptor activation. In Y1R, the amidated C-terminus (Tyr²⁴-CONH₂) forms a hydrogen bond network with residues at the base of the ligand-binding pocket:
NMR paramagnetic relaxation enhancement (PRE) studies indicate that the amide group restricts the mobility of Tyr²⁴, enabling it to act as a "conformational anchor" that orients the N-terminal residues for optimal receptor contacts. This contrasts with non-amidated analogs, which exhibit unrestrained C-terminal dynamics and fail to stabilize the receptor’s active state [5].
NPY(1-24)NH₂ exhibits subtype-selective receptor activation due to its truncated architecture:
Table 2: Functional Potency of NPY Analogs at Receptor Subtypes
Analog | Y1R (IC₅₀, nM) | Y2R (IC₅₀, nM) | Y4R (IC₅₀, nM) | Key Structural Determinants |
---|---|---|---|---|
Full-length NPY | 0.8 | 0.5 | 2.1 | Deep TM insertion, PP-fold helix |
NPY(1-24)amide | 42 | 1.2 | 35 | Shallow ECL binding, flexible N-terminus |
NPY₃₋₃₆ (Y2R agonist) | >1,000 | 0.9 | 120 | Absent N-terminus, exposed C-terminus |
Mechanistically, NPY(1-24)NH₂ partially activates Y1R by inducing TM6 outward movement (∼6 Å), but fails to trigger the full inward shift of TM7 required for efficient Gᵢ coupling. This results in biased signaling, where ERK phosphorylation is stimulated without cAMP inhibition [1] [6].
Table 3: Activation Profiles of NPY(1-24)amide in Cancer Models
Cancer Type | Receptor Target | Biological Effect | Structural Basis |
---|---|---|---|
Breast cancer | Y1R/Y2R | Tumor angiogenesis promotion | Shallow binding upregulates VEGF |
Prostate cancer | Y2R | Cell migration inhibition | ECL1 interactions inhibit RhoA pathways |
Neuroblastoma | Y1R | Proliferation via ERK activation | Partial TM6 displacement |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8